leucettamine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

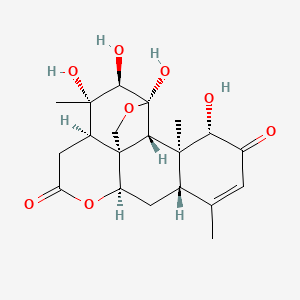

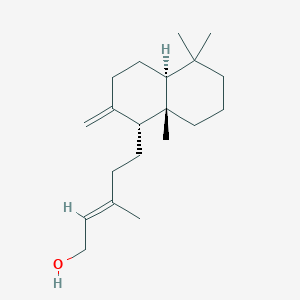

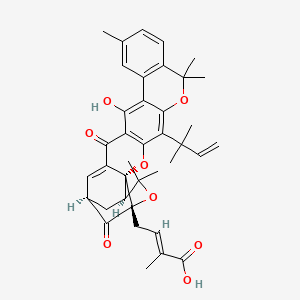

Leucettamine B est un produit naturel isolé de l'éponge marine Leucetta microraphis. Il appartient à la famille des 2-aminoimidazolin-4-ones et a suscité un intérêt considérable en raison de ses applications pharmacologiques potentielles. La this compound et ses dérivés ont été étudiés pour leurs effets inhibiteurs sur les kinases régulées par la phosphorylation tyrosine à double spécificité (DYRK) et les kinases de type cdc2 (CLK), qui sont impliquées dans diverses maladies .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La leucettamine B peut être synthétisée par différentes méthodes. Une approche courante implique la condensation oxydante de cétones et d'amidines. Par exemple, une condensation oxydative en un seul pot utilisant de l'oxygène moléculaire pour oxyder le carbone α-céto en une dicétone, qui se cyclise ensuite dans des conditions basiques pour produire des tri-substitués imidazol-4-ones . Une autre méthode implique la réaction de la 3-méthyl-2-thioxo-imidazolidin-4-one avec de l'iodure d'éthyle et de la N-(1,3-benzodioxol-5-ylméthylène)propan-1-amine dans de l'acétonitrile anhydre .

Méthodes de production industrielle : La production industrielle de this compound et de ses dérivés implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à micro-ondes pour la condensation de Knoevenagel a été rapportée pour améliorer l'efficacité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de réactions : La leucettamine B subit diverses réactions chimiques, notamment :

Oxydation : Conversion du carbone α-céto en une dicétone.

Réduction : Réduction des imidazol-4-ones en leurs amines correspondantes.

Substitution : Réactions de substitution nucléophile impliquant le cycle imidazole.

Réactifs et conditions courantes :

Oxydation : Oxygène moléculaire, conditions basiques.

Réduction : Hydrogène gazeux, catalyseurs métalliques.

Substitution : Nucléophiles tels que les amines ou les thiols.

Principaux produits :

Oxydation : Dicétones.

Réduction : Amines.

Substitution : Imidazol-4-ones substitués.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme échafaudage pour la synthèse de divers composés hétérocycliques.

Industrie : Utilisé dans le développement de produits pharmaceutiques et de produits de santé.

5. Mécanisme d'action

La this compound exerce ses effets en inhibant les kinases régulées par la phosphorylation tyrosine à double spécificité (DYRK) et les kinases de type cdc2 (CLK). Ces kinases jouent des rôles cruciaux dans divers processus cellulaires, notamment la régulation du cycle cellulaire, l'épissage des pré-ARNm et le développement neuronal. En inhibant ces kinases, la this compound peut moduler les voies de signalisation cellulaire et exercer des effets neuroprotecteurs et anticancéreux .

Applications De Recherche Scientifique

Leucettamine B has a wide range of scientific research applications:

Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.

Industry: Used in the development of pharmaceuticals and healthcare products.

Mécanisme D'action

Leucettamine B exerts its effects by inhibiting dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs). These kinases play crucial roles in various cellular processes, including cell cycle regulation, pre-mRNA splicing, and neuronal development. By inhibiting these kinases, this compound can modulate cellular signaling pathways and exert neuroprotective and anti-cancer effects .

Comparaison Avec Des Composés Similaires

La leucettamine B est unique en raison de son origine d'éponge marine et de ses effets inhibiteurs spécifiques sur les DYRK et les CLK. Des composés similaires comprennent :

Aplysinopsine : Un autre composé dérivé d'éponges marines ayant des propriétés médicinales.

Clathridine : Un composé apparenté ayant des applications dans les produits pharmaceutiques et de santé.

La this compound se distingue par ses puissants effets inhibiteurs et son potentiel en tant qu'agent thérapeutique pour diverses maladies.

Propriétés

Formule moléculaire |

C12H11N3O3 |

|---|---|

Poids moléculaire |

245.23 g/mol |

Nom IUPAC |

(5Z)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-3-methylimidazol-4-one |

InChI |

InChI=1S/C12H11N3O3/c1-15-11(16)8(14-12(15)13)4-7-2-3-9-10(5-7)18-6-17-9/h2-5H,6H2,1H3,(H2,13,14)/b8-4- |

Clé InChI |

PKEDBIGNILOTHW-YWEYNIOJSA-N |

SMILES |

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)N=C1N |

SMILES isomérique |

CN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/N=C1N |

SMILES canonique |

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)N=C1N |

Synonymes |

leucettamine B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Pyrrolidinedione, 1-[4-(diethylamino)-2-butyn-1-yl]-](/img/structure/B1249330.png)

![2-[(3S)-3-hydroxypiperidin-1-yl]ethyl 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B1249337.png)

![1-[2,2-Dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid](/img/structure/B1249346.png)

![[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B1249347.png)